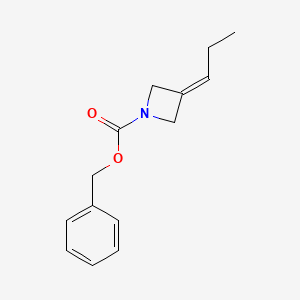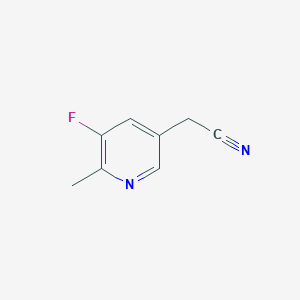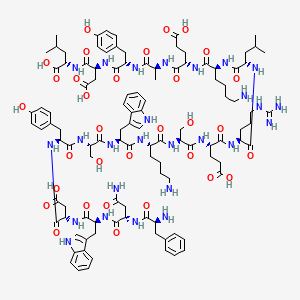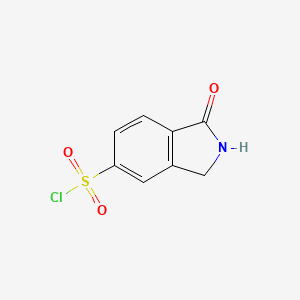
Myricetin 3-arabinoside
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Myricetin 3-arabinoside is a naturally occurring flavonoid glycoside found in various plants. It is a derivative of myricetin, a flavonol known for its antioxidant properties. This compound is characterized by the presence of an arabinose sugar moiety attached to the myricetin molecule. This compound is known for its potential health benefits, including anti-inflammatory, anticancer, and cardioprotective effects.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of myricetin 3-arabinoside typically involves the glycosylation of myricetin with arabinose. One common method is the use of glycosyl donors such as arabinose trichloroacetimidate in the presence of a Lewis acid catalyst like boron trifluoride etherate. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the glycosyl donor.
Industrial Production Methods
Industrial production of this compound can be achieved through extraction from plant sources or through biotechnological methods. Extraction involves isolating the compound from plant materials using solvents such as methanol or ethanol. Biotechnological methods involve the use of genetically engineered microorganisms to produce the compound through fermentation processes.
化学反応の分析
Types of Reactions
Myricetin 3-arabinoside undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups on the myricetin moiety can be oxidized to form quinones.
Reduction: The carbonyl group in the flavonol structure can be reduced to form dihydroflavonols.
Substitution: The hydroxyl groups can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophiles like acyl chlorides or alkyl halides can be used in the presence of a base.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Dihydroflavonols.
Substitution: Acylated or alkylated derivatives of this compound.
科学的研究の応用
Chemistry: Used as a model compound for studying glycosylation reactions and flavonoid chemistry.
Biology: Investigated for its role in plant defense mechanisms and its effects on cellular processes.
Medicine: Explored for its potential therapeutic effects, including anticancer, anti-inflammatory, and cardioprotective properties.
Industry: Used in the development of nutraceuticals and functional foods due to its health benefits.
作用機序
The mechanism of action of myricetin 3-arabinoside involves its interaction with various molecular targets and pathways:
Antioxidant Activity: It scavenges free radicals and upregulates antioxidant enzymes such as superoxide dismutase and catalase.
Anti-inflammatory Activity: It inhibits the production of pro-inflammatory cytokines and modulates signaling pathways such as NF-κB and MAPK.
Anticancer Activity: It induces apoptosis in cancer cells through the activation of caspases and the modulation of cell cycle regulators.
類似化合物との比較
Myricetin 3-arabinoside is similar to other flavonoid glycosides such as:
Quercetin 3-arabinoside: Another flavonoid glycoside with similar antioxidant and anti-inflammatory properties.
Kaempferol 3-arabinoside: Known for its anticancer and cardioprotective effects.
Myricetin 3-rhamnoside: A closely related compound with similar biological activities but different sugar moiety.
This compound is unique due to its specific sugar moiety and the resulting differences in solubility, bioavailability, and biological activity compared to other flavonoid glycosides.
特性
CAS番号 |
132679-85-7 |
|---|---|
分子式 |
C20H18O12 |
分子量 |
450.3 g/mol |
IUPAC名 |
5,7-dihydroxy-3-[(2S,3R,4S,5S)-3,4,5-trihydroxyoxan-2-yl]oxy-2-(3,4,5-trihydroxyphenyl)chromen-4-one |
InChI |
InChI=1S/C20H18O12/c21-7-3-8(22)13-12(4-7)31-18(6-1-9(23)14(26)10(24)2-6)19(16(13)28)32-20-17(29)15(27)11(25)5-30-20/h1-4,11,15,17,20-27,29H,5H2/t11-,15-,17+,20-/m0/s1 |
InChIキー |
SBEOEJNITMVWLK-KJCLSZHRSA-N |
異性体SMILES |
C1[C@@H]([C@@H]([C@H]([C@@H](O1)OC2=C(OC3=CC(=CC(=C3C2=O)O)O)C4=CC(=C(C(=C4)O)O)O)O)O)O |
正規SMILES |
C1C(C(C(C(O1)OC2=C(OC3=CC(=CC(=C3C2=O)O)O)C4=CC(=C(C(=C4)O)O)O)O)O)O |
melting_point |
203 - 205 °C |
物理的記述 |
Solid |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![[13-Acetyloxy-1,6-dihydroxy-8-(hydroxymethyl)-4,12,12,15-tetramethyl-5-oxo-14-tetracyclo[8.5.0.02,6.011,13]pentadeca-3,8-dienyl] acetate](/img/structure/B13902616.png)

![N-[(2-methyl-1H-indol-3-yl)-(3,4,5-trimethoxyphenyl)methyl]-3-(trifluoromethyl)aniline](/img/structure/B13902624.png)
![Methyl [(1,3-dioxo-1H-isoindol-2(3H,4H,7H)-yl)methyl] cyanocarbonimidodithioate](/img/structure/B13902625.png)


![Rel-methyl (1R,3S,6S)-7-oxabicyclo[4.1.0]heptane-3-carboxylate](/img/structure/B13902643.png)





![1-[4-[(3,4-Dimethyl-1,2-oxazol-5-yl)sulfamoyl]phenyl]-3-[4-(trifluoromethyl)phenyl]urea](/img/structure/B13902702.png)
